1-(tert-Butoxycarbonyl)-3-neopentyl-2-pyrrolidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-neopentyl-2-pyrrolidinecarboxylic acid is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a bulky neopentyl (2,2-dimethylpropyl) substituent at the 3-position. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactivity at other functional groups during multi-step reactions . The neopentyl group introduces steric hindrance, which can modulate solubility, crystallinity, and reaction kinetics. This compound is typically synthesized via coupling reactions using carbodiimide reagents like EDCI and DMAP in chlorinated solvents (e.g., CH₂Cl₂), followed by deprotection or functionalization steps . Its structural complexity makes it valuable in pharmaceutical intermediates, particularly for designing protease inhibitors or chiral catalysts.
Properties
IUPAC Name |
3-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)9-10-7-8-16(11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITXQZRWYQUZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-3-neopentyl-2-pyrrolidinecarboxylic acid (CAS Number: 2197430-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings, including case studies and data tables.
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.38 g/mol
- Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl protecting group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.
The compound's activity is largely attributed to its interaction with biological receptors and enzymes. Preliminary studies suggest that it may modulate dopaminergic pathways, similar to other compounds with a pyrrolidine structure .
Case Studies
- Antiparkinson Activity : In a study examining derivatives of dopamine, compounds featuring the tert-butoxycarbonyl group were synthesized and tested for their antiparkinsonian effects. While specific results for the target compound were not detailed, related compounds showed hypothermic responses in mice, indicating potential dopaminergic activity .
- Cytotoxicity Studies : Research into novel derivatives of related compounds has indicated that modifications can lead to increased cytotoxicity against cancer cell lines. For instance, derivatives of Sansalvamide A demonstrated enhanced activity against HCT 116 colon cancer cells, suggesting that similar modifications in the target compound could yield promising results .
Data Tables
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Dopamine Derivatives | Antiparkinson Activity | Hypothermic response in mice |
| Study 2 | Sansalvamide A Derivatives | Cytotoxicity | Increased activity against HCT 116 cells |
Synthesis
The synthesis of this compound involves standard organic synthesis techniques, including the use of protecting groups to enhance stability during reactions. The tert-butoxycarbonyl group is particularly advantageous as it can be easily removed under mild conditions, allowing for further functionalization of the molecule .
Scientific Research Applications
Research Applications
-
Synthetic Intermediates :
- The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for easy modification, making it suitable for creating derivatives with enhanced biological activity.
-
Peptide Synthesis :
- Due to the presence of the Boc protecting group, it is commonly used in peptide synthesis protocols. The Boc group can be selectively removed under acidic conditions, facilitating the formation of peptide bonds without interfering with other functional groups.
- Drug Development :
- Material Science :
Synthesis of Novel Anticancer Agents
A study demonstrated the synthesis of new anticancer compounds derived from this compound. Researchers modified the neopentyl side chain to enhance cytotoxicity against specific cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships (SAR) .
Development of Antibiotic Derivatives
Another case involved using this compound as a precursor for synthesizing antibiotic derivatives. The modifications aimed at improving efficacy against resistant bacterial strains showed significant promise in preliminary assays, highlighting its potential role in combating antibiotic resistance .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The following table compares the target compound with structurally analogous pyrrolidine derivatives, emphasizing substituent effects:
Key Insights :
- Steric Effects: The neopentyl group in the target compound significantly increases steric bulk compared to smaller substituents like cyano or hydroxy groups. This reduces reaction rates in sterically demanding processes (e.g., SN2 reactions) but improves stability against enzymatic degradation .
- Polarity: Cyano- or hydroxy-substituted analogs exhibit higher polarity, enhancing water solubility but reducing membrane permeability .
- Synthetic Utility : Fluorinated benzyl derivatives (e.g., 3-fluorobenzyl) are prioritized in drug discovery for their balance of lipophilicity and electronic effects, which improve bioavailability .
Stability and Reactivity
- Boc Deprotection : All Boc-protected derivatives undergo acid-catalyzed deprotection (e.g., HCl/MeOH), but steric shielding from neopentyl or fluorobenzyl groups may slow reaction kinetics .
- Thermal Stability: Neopentyl-substituted pyrrolidines show superior thermal stability (decomposition >200°C) compared to hydroxy or cyano analogs due to reduced molecular flexibility .
Preparation Methods
Stepwise Synthesis Approach
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of Glycine Ethyl Ester Hydrochloride | Glycine reacted with ethanol under thionyl chloride catalysis | Glycine, ethanol, thionyl chloride, reflux 10 h | >100% (crude) | Crude product used directly |
| 2. Michael Addition | Glycine ethyl ester hydrochloride subjected to Michael addition with ethyl acrylate | NaOH (5N), 0°C, ethyl acrylate, 18 h, pH adjustment and extraction | ~70% | Purification by extraction |
| 3. Boc Protection | Reaction of Michael adduct with di-tert-butyl dicarbonate in presence of triethylamine | Methylene chloride, <15°C, 5 h | ~90% | Organic phase washes to remove impurities |
| 4. Cyclization | Cyclization catalyzed by sodium ethoxide | Ethanol, reflux 3 h | >75% | Followed by extraction and acid/base washes |
| 5. Decarboxylation and Final Product Isolation | Heating in DMSO/water mixture at 120-130°C for 4 h | DMSO, water, heat | ~70% | Recrystallization yields white crystalline solid |
This sequence is adapted from a patented synthesis method for pyrrolidine derivatives and demonstrates high overall yields and purity with mild conditions and cost-effective reagents.
Adaptation for Neopentyl Substitution
The neopentyl group introduction at the 3-position can be achieved by alkylation of the pyrrolidine ring intermediate before or after Boc protection, typically via:
- Nucleophilic substitution using neopentyl halides (e.g., neopentyl bromide) under basic conditions.
- Careful control of temperature and stoichiometry to avoid side reactions.
Optimization of this step is crucial for yield and purity, and may require chromatographic purification.
Research Findings and Analysis
- Yield Efficiency: The multi-step process yields each intermediate with 70-90% efficiency, culminating in an overall satisfactory yield above 50% for the final product after purification.
- Purity: The use of Boc protection and careful pH adjustments during extraction steps ensures high purity of intermediates and final compound.
- Reaction Conditions: Mild temperatures (0-130°C), common organic solvents (ethanol, methylene chloride, DMSO), and inexpensive catalysts (sodium ethoxide, triethylamine) make the process industrially viable.
- Environmental and Cost Considerations: The method minimizes use of heavy metals or harsh oxidants, reducing environmental impact and production costs.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| Glycine ester formation | Glycine, thionyl chloride | Ethanol | Reflux | 10 h | >100% (crude) | None (direct use) |
| Michael addition | Ethyl acrylate, NaOH | Water | 0°C to RT | 18 h | 70% | Acid/base extraction |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | Methylene chloride | <15°C to RT | 5 h | 90% | Washes with acid/base |
| Cyclization | Sodium ethoxide | Ethanol | Reflux | 3 h | 75% | Extraction and washing |
| Decarboxylation | Heat | DMSO/water | 120-130°C | 4 h | 70% | Recrystallization |
Q & A
Basic: What are the optimal synthetic routes for 1-(tert-Butoxycarbonyl)-3-neopentyl-2-pyrrolidinecarboxylic acid?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Introduce the Boc (tert-butoxycarbonyl) group to protect the pyrrolidine nitrogen. This is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or NaHCO₃) in THF or dichloromethane .
- Step 2: Install the neopentyl group via alkylation. Neopentyl bromide or iodide is reacted with the Boc-protected pyrrolidine intermediate using strong bases like NaH or LDA at low temperatures (0–5°C) to minimize side reactions .
- Step 3: Oxidize the 2-position to a carboxylic acid. Dess–Martin periodinane or Jones reagent is commonly used for selective oxidation without cleaving the Boc group .
- Monitoring: Track reaction progress using HPLC to ensure intermediate purity (>98%) and confirm final structure via ¹H/¹³C NMR and HRMS .
Basic: How to purify and characterize this compound?
Answer:
- Purification:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate intermediates.
- For final product, recrystallize from ethanol/water mixtures to achieve >99% purity .
- Characterization:
- NMR: Analyze chemical shifts for the Boc group (δ ~1.4 ppm for tert-butyl protons) and neopentyl group (δ ~0.9 ppm for methyl groups) .
- HPLC: Employ a C18 column with acetonitrile/water (0.1% TFA) to confirm retention time consistency with reference standards .
Advanced: How to address low yields in the coupling step during synthesis?
Answer:
Low yields often stem from steric hindrance due to the bulky neopentyl group:
- Mitigation Strategies:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl/alkyl boronic acids under mild conditions (Cs₂CO₃, dioxane, 80°C) .
- Optimize solvent polarity (e.g., DMF instead of THF) to enhance reagent solubility .
- Employ computational modeling (DFT) to predict steric clashes and adjust substituent positioning .
Advanced: What strategies ensure stereochemical control during synthesis?
Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric alkylation steps to induce enantioselectivity (>90% ee) .
- Dynamic Resolution: Perform diastereomeric salt formation with chiral amines (e.g., (1S,2R)-norephedrine) to separate enantiomers .
- Reaction Conditions: Lower temperatures (−78°C) and slow addition rates minimize racemization during carboxylate formation .
Advanced: How to analyze contradictory spectroscopic data (e.g., unexpected δ values in NMR)?
Answer:
- Validation Steps:
- Compare experimental NMR data with PubChem entries for analogous Boc-protected pyrrolidines (e.g., 1-tert-Butoxycarbonyl-3-pyrrolidone ).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility .
- Check for residual solvents (e.g., DMSO-d₆ at δ 2.5 ppm) that may obscure peaks .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
- Quantum Chemistry: Apply density functional theory (DFT) to calculate transition states and identify energy barriers in key steps (e.g., Boc deprotection) .
- Reaction Prediction Tools: Use ICReDD’s algorithms to screen optimal catalysts/solvents, reducing trial-and-error experimentation by 40–60% .
- MD Simulations: Model solvent effects on neopentyl group orientation to predict steric outcomes .
Advanced: How to evaluate in vivo stability of the Boc-protected derivative?
Answer:
- Hydrolysis Studies: Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor Boc cleavage via LC-MS over 24 hours .
- Metabolic Profiling: Use liver microsomes to assess CYP450-mediated degradation. Identify metabolites using high-resolution mass spectrometry .
- Stability Criteria: A stable compound retains >90% integrity after 12 hours in physiological conditions .
Advanced: How to resolve solubility limitations in aqueous buffers?
Answer:
- Co-Solvents: Use DMSO (≤10% v/v) or cyclodextrins to enhance solubility without denaturing proteins in biological assays .
- pH Adjustment: Deprotonate the carboxylic acid at pH >8.0 (e.g., Tris buffer) to improve aqueous solubility .
- Prodrug Approach: Convert the carboxylic acid to a methyl ester for in vivo studies, with enzymatic hydrolysis post-administration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
